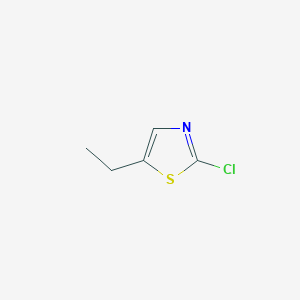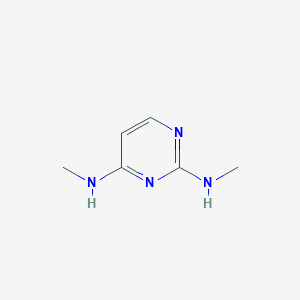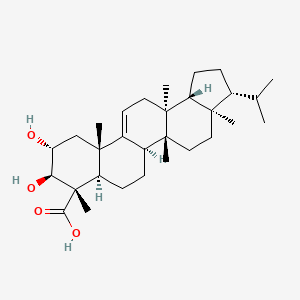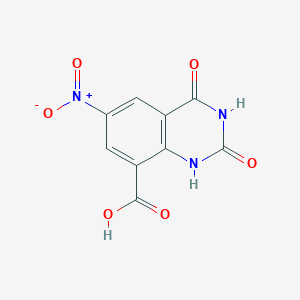
2-Chloro-5-ethylthiazole
Overview
Description
2-Chloro-5-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials .
Synthesis Analysis
The synthesis of this compound involves several steps. A process for the preparation of 2-chloro-5-chloromethyl-thiazole, which is employed as an intermediate in the preparation of compounds having a pesticidal action, has been described in a patent . The process comprises reacting a compound of a certain formula with a chlorinating agent .Molecular Structure Analysis
The molecular formula of this compound is C5H6ClNS . The average mass is 147.626 Da and the monoisotopic mass is 146.990952 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The process for its preparation involves reacting a compound of a certain formula with a chlorinating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 113.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-5-ethylthiazole is a chemical compound that has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of complex molecules such as 2-Chloro-6-chloromethylbenzothiazole through multi-step reactions including cyclization, diazotization, bromination, substitution, reduction, and chlorination. These synthetic routes are critical in the development of fine chemicals and intermediates for further applications in material science and pharmaceuticals (Zheng-hong, 2009).
Corrosion Inhibition
Compounds related to this compound, such as triazole derivatives, have been studied for their efficiency in corrosion inhibition, particularly for metals like mild steel in acidic media. These studies are crucial for developing new corrosion inhibitors that can provide more effective protection for metals in various industrial applications, leading to increased longevity and reduced maintenance costs of metal structures and components (Lagrenée et al., 2002).
Photophysical Studies
The photophysical properties of related compounds, such as ethyl 3-phenylisothiazole-4-carboxylate, have been investigated to understand their behavior under light exposure. These studies are significant for the design of materials with specific optical properties, which can be applied in areas such as fluorescence microscopy, optical sensors, and organic electronics. Understanding the absorption and fluorescence properties of these compounds can lead to the development of new materials with tailored optical characteristics for various technological applications (Amati et al., 2010).
Analytical Chemistry Applications
5-Ethyl-2-mercaptothiazole, a compound related to this compound, has been explored as a matrix for matrix-assisted laser desorption/ionization (MALDI) in mass spectrometry. This application is crucial for the analysis of a broad spectrum of analytes, including peptides, proteins, and other biomolecules, allowing for detailed characterization of complex biological samples. The development of new MALDI matrices can lead to improved sensitivity, resolution, and analytical capabilities in mass spectrometry, enhancing the detection and quantification of biomolecules in research and diagnostic applications (Raju et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Chloro-5-ethylthiazole, like other thiazole derivatives, is believed to interact with a variety of biological targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
One study suggests that a nadph-dependent nitroreductase, mnpa, can catalyze the partial reduction of a similar compound, 2-chloro-5-nitrophenol, to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This suggests that this compound may also be involved in redox reactions in the cell.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, this compound may have similar effects, but specific studies are needed to confirm this.
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . This suggests that the physical and chemical properties of this compound may be influenced by factors such as temperature and pressure.
properties
IUPAC Name |
2-chloro-5-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCCSNAOZCFXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312888 | |
| Record name | 2-Chloro-5-ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857549-84-9 | |
| Record name | 2-Chloro-5-ethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857549-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)







![4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1647518.png)


![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)